

Pharmacological Profile of N-Arachidonoyl-L-Serine: A Technical Guide

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Compound of Interest		
Compound Name:	N-Arachidonoyl-L-Serine-d8	
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Abstract

N-Arachidonoyl-L-serine (AraS) is an endogenous endocannabinoid-like lipid first isolated from the bovine brain. Structurally similar to anandamide, AraS displays a unique pharmacological profile characterized by weak affinity for the canonical cannabinoid receptors CB1 and CB2. Instead, its biological activities are mediated through interactions with other cellular targets, including putative novel endothelial receptors, such as GPR55, and direct modulation of ion channels. This technical guide provides a comprehensive overview of the pharmacological properties of AraS, presenting quantitative data, detailed experimental methodologies, and outlining its known signaling pathways.

Introduction

N-Arachidonoyl-L-serine is an N-acyl-amino acid that has garnered significant interest within the scientific community for its diverse physiological effects, which include vasodilation, neuroprotection, and anti-inflammatory actions.[1][2] Unlike classical endocannabinoids, AraS does not significantly engage CB1 or CB2 receptors, suggesting a distinct mechanism of action.[3][4] This document serves as an in-depth resource for researchers, summarizing the current understanding of the pharmacological profile of AraS.

Quantitative Pharmacological Data



The following tables summarize the key quantitative data reported for N-Arachidonoyl-L-Serine across various biological assays.

Table 1: Receptor and Channel Binding Affinities

Target	Species	Preparation	Ki (nM)	Reference(s)
CB1 Cannabinoid Receptor	Mouse	Cerebellar Membranes	> 10,000	[4]
CB2 Cannabinoid Receptor	Rat	-	No displacement up to 30 μM	[4]
TRPV1 Channel	Rat	-	No displacement up to 30 μM	[4]

Table 2: In Vitro Functional Activity



Assay	Tissue/Cell Line	Species	Parameter	Value	Reference(s
Vasodilation	Mesenteric Arteries	Rat	EC50	550 nM	[4]
Vasodilation	Abdominal Aorta	Rat	EC50	~1,200 nM	[4]
Vasorelaxatio n (intact)	Mesenteric Arteries	Rat	pEC50	5.49	[1]
Vasorelaxatio n (denuded)	Mesenteric Arteries	Rat	pEC50	5.14	[1]
BKCa Channel Activation	HEK293hSlo cells	Human	pEC50 (L- enantiomer)	5.63	[1][5]
BKCa Channel Activation	HEK293hSlo cells	Human	pEC50 (D- enantiomer)	5.32	[1][5]
N-Type Ca2+ Channel Modulation	Sympathetic Neurons	Rat	-	Augmentation of current	[1][6]
TNF-α Suppression	Murine Macrophage Cell Line	Mouse	-	Suppression of LPS- induced formation	[3][7]

Key Signaling Pathways

N-Arachidonoyl-L-Serine modulates several intracellular signaling cascades, primarily in endothelial cells, leading to its observed physiological effects.

GPR55-Mediated Signaling in Endothelial Cells

AraS is proposed to act as an agonist at the G protein-coupled receptor 55 (GPR55), which is expressed in endothelial cells.[6][8] Activation of GPR55 by AraS is thought to proceed through



a Gi/o-coupled pathway, leading to the downstream phosphorylation and activation of Mitogen-Activated Protein Kinase (MAPK) and Protein Kinase B (Akt).[6][8] This pathway is implicated in the pro-angiogenic effects of AraS.



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GPR55-mediated signaling cascade of N-Arachidonoyl-L-Serine.

RhoA/ROCK Pathway Involvement

In some cellular contexts, GPR55 activation is also linked to Gα12/13 coupling, which subsequently activates the RhoA/ROCK signaling pathway.[6][9] While direct evidence for AraS-mediated activation of this specific G protein is pending, this pathway is a known downstream effector of GPR55.



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Potential GPR55-mediated RhoA/ROCK signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Vasodilation Assay in Isolated Rat Mesenteric Arteries

This protocol is adapted from methodologies described for assessing the vasodilatory properties of AraS.[3][10]



Objective: To determine the vasodilatory effect of N-Arachidonoyl-L-Serine on isolated arterial segments.

Materials:

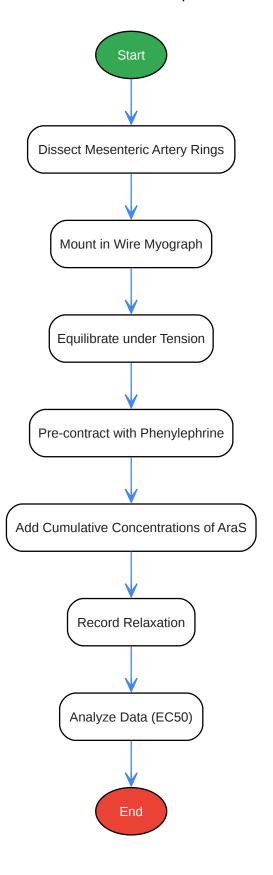
- Male Sprague-Dawley rats (185-200 g)
- Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)
- Phenylephrine
- N-Arachidonoyl-L-Serine (in ethanol stock solution)
- Wire myograph system
- Carbogen gas (95% O2, 5% CO2)

Procedure:

- Euthanize the rat and dissect the superior mesenteric artery.
- Isolate second-order branches of the mesenteric artery and cut them into 2 mm rings.
- Mount the arterial rings in a wire myograph containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with carbogen gas.
- Allow the rings to equilibrate for 60 minutes under a resting tension of 1.0 g, with buffer changes every 15-20 minutes.
- Verify the functional integrity of the endothelium by eliciting >90% relaxation with 10 μ M acetylcholine after pre-contraction with phenylephrine.
- Pre-contract the arterial rings with a submaximal concentration of phenylephrine (e.g., 5 μM) to induce a stable tone.
- Generate a cumulative concentration-response curve by adding increasing concentrations of N-Arachidonoyl-L-Serine to the organ bath.



- Record the relaxation response as a percentage of the phenylephrine-induced contraction.
- Calculate the EC50 value from the concentration-response curve.





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